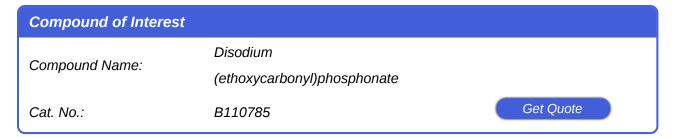


An In-depth Technical Guide to (Ethoxycarbonyl)phosphonate Disodium Salt

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ethoxycarbonyl)phosphonate disodium salt, a key organophosphorus compound, plays a significant role in synthetic chemistry and is of particular interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its preparation are outlined, alongside a thorough analysis of its spectral data. Furthermore, this guide elucidates the compound's relevance in drug development, particularly in the context of antiviral therapies, by detailing its relationship to the mechanism of action of viral DNA polymerase inhibitors.

Chemical Structure and Properties

(Ethoxycarbonyl)phosphonate disodium salt, also known by synonyms such as Foscarnet Impurity A, is a phosphonate derivative characterized by an ethoxycarbonyl group attached to the phosphorus atom. The presence of two sodium ions indicates its salt form, which confers high water solubility.

Chemical Structure:

Table 1: Physicochemical Properties of (Ethoxycarbonyl)phosphonate Disodium Salt[1][2][3]



Property	Value
IUPAC Name	Disodium (ethoxycarbonyl)phosphonate
Synonyms	Foscarnet Impurity A, Sodium Ethoxycarbonylphosphonate
CAS Number	72305-00-1
Molecular Formula	C ₃ H ₅ Na ₂ O ₅ P
Molecular Weight	198.02 g/mol
Appearance	White to Off-White Solid
Solubility	High solubility in water

Synthesis of (Ethoxycarbonyl)phosphonate Disodium Salt

The synthesis of (ethoxycarbonyl)phosphonate disodium salt is typically a two-step process. The first step involves the formation of a diethyl (ethoxycarbonyl)phosphonate precursor, commonly achieved through a Michaelis-Arbuzov reaction. The subsequent step is the hydrolysis of the diethyl ester to yield the final disodium salt.

Experimental Protocols

Step 1: Synthesis of Diethyl (ethoxycarbonyl)phosphonate (Precursor)

This procedure is based on the principles of the Michaelis-Arbuzov reaction.[4][5][6]

- Materials:
 - Triethyl phosphite
 - Ethyl chloroformate
 - Anhydrous toluene (or other suitable high-boiling inert solvent)
 - Nitrogen or Argon gas supply



• Equipment:

- Round-bottom flask with a reflux condenser and a dropping funnel
- Heating mantle with a magnetic stirrer
- Distillation apparatus

Procedure:

- To a dried round-bottom flask under an inert atmosphere (nitrogen or argon), add triethyl phosphite.
- Heat the triethyl phosphite to a gentle reflux (approximately 155-160 °C).
- Slowly add ethyl chloroformate dropwise from the dropping funnel to the refluxing triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
- After the addition is complete, continue to heat the reaction mixture under reflux for 2-3
 hours to ensure the reaction goes to completion. The progress of the reaction can be
 monitored by the cessation of ethyl chloride evolution.
- After cooling to room temperature, the crude diethyl (ethoxycarbonyl)phosphonate can be purified by vacuum distillation.

Step 2: Hydrolysis to (Ethoxycarbonyl)phosphonate Disodium Salt

This protocol describes the saponification of the diethyl ester to the disodium salt.[7]

Materials:

- Diethyl (ethoxycarbonyl)phosphonate
- Sodium hydroxide (NaOH)
- Ethanol



- Diethyl ether (for precipitation)
- Equipment:
 - · Round-bottom flask with a magnetic stirrer
 - Beaker
- Procedure:
 - Dissolve diethyl (ethoxycarbonyl)phosphonate in ethanol in a round-bottom flask.
 - In a separate beaker, prepare a solution of sodium hydroxide in ethanol. A stoichiometric amount of 2 equivalents of NaOH per equivalent of the phosphonate ester is required.
 - Slowly add the ethanolic NaOH solution to the stirred solution of the phosphonate ester at room temperature.
 - Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
 - After the reaction is complete, the disodium salt can be precipitated by the addition of diethyl ether.
 - The precipitate is then collected by filtration, washed with diethyl ether, and dried under vacuum to yield (ethoxycarbonyl)phosphonate disodium salt as a white solid.

Data Presentation: Spectral Analysis

While specific spectra for (ethoxycarbonyl)phosphonate disodium salt are not widely published in peer-reviewed literature, the expected spectral characteristics can be inferred from data on similar phosphonate compounds and information from suppliers of the analytical standard for Foscarnet Impurity A, who confirm the availability of such data with their products.[1][2][8]

Table 2: Expected Spectroscopic Data for (Ethoxycarbonyl)phosphonate Disodium Salt



Technique	Expected Observations
¹ H NMR	A triplet corresponding to the methyl protons (-CH3) of the ethoxy group. A quartet corresponding to the methylene protons (-CH2-) of the ethoxy group. The chemical shifts would be influenced by the electronegative oxygen and the phosphonate group.[9][10]
¹³ C NMR	Resonances for the methyl and methylene carbons of the ethoxy group, as well as the carbonyl carbon. The carbon attached to the phosphorus would show coupling (J-coupling) with the ³¹ P nucleus.[9][10]
³¹ P NMR	A single resonance in the phosphonate region of the spectrum. The chemical shift would be characteristic of a phosphonate with an attached carbonyl group.[11][12][13][14][15][16][17][18] [19]
FTIR	Characteristic absorption bands for the C=O stretch of the carbonyl group (around 1700-1730 cm ⁻¹), P=O stretch (around 1200-1300 cm ⁻¹), and C-O stretches.[20][21][22]
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to the anionic component $[C_3H_5O_5P]^{2-}$ and potentially adducts with sodium.

Relevance in Drug Development and Signaling Pathways

(Ethoxycarbonyl)phosphonate disodium salt is primarily recognized as a synthetic precursor and a known impurity in the production of Foscarnet (trisodium phosphonoformate), an antiviral medication.[1][2][8] Foscarnet is a pyrophosphate analog that directly inhibits viral DNA polymerase.[23]



Mechanism of Action: Inhibition of Viral DNA Polymerase

Foscarnet, and by extension, the biologically active form derived from its precursors, targets the pyrophosphate binding site of viral DNA polymerase. This inhibition is a key mechanism in antiviral therapy against herpesviruses and HIV. The process can be visualized as a competitive inhibition where the phosphonoformate molecule blocks the site where pyrophosphate would normally be released during DNA chain elongation.[23]

Signaling Pathway Diagram

The following diagram illustrates the workflow of viral replication and the point of inhibition by phosphonoformate.

Caption: Inhibition of Viral DNA Polymerase by Phosphonoformate.

This workflow demonstrates how phosphonoformate, the active form related to (ethoxycarbonyl)phosphonate disodium salt, acts as a direct inhibitor of viral DNA polymerase, thereby halting the replication of viral DNA.

Conclusion

(Ethoxycarbonyl)phosphonate disodium salt is a compound of significant interest due to its role as a precursor and impurity in the synthesis of the antiviral drug Foscarnet. Its synthesis via the Michaelis-Arbuzov reaction followed by hydrolysis is a well-established route for phosphonate production. While detailed, publicly available analytical data for this specific salt is limited, its expected spectral characteristics are well-understood within the context of organophosphorus chemistry. The inhibitory action of the related compound, Foscarnet, on viral DNA polymerase underscores the importance of phosphonates in the development of antiviral therapeutics. This guide provides a foundational understanding for researchers and professionals working with this and similar phosphonate compounds.

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